4-Bromo-2-fluorobenzenesulfonyl chloride

Catalog No.
S672158
CAS No.
216159-03-4
M.F
C6H3BrClFO2S
M. Wt
273.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorobenzenesulfonyl chloride

CAS Number

216159-03-4

Product Name

4-Bromo-2-fluorobenzenesulfonyl chloride

IUPAC Name

4-bromo-2-fluorobenzenesulfonyl chloride

Molecular Formula

C6H3BrClFO2S

Molecular Weight

273.51 g/mol

InChI

InChI=1S/C6H3BrClFO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H

InChI Key

XNYBZLRIUHNRQY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl

The exact mass of the compound 4-Bromo-2-fluorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2-fluorobenzenesulfonyl chloride (CAS 216159-03-4) is a highly reactive, trifunctional building block widely utilized in diversity-oriented synthesis and medicinal chemistry. It features a sulfonyl chloride group for rapid sulfonamide formation, an ortho-fluoro substituent activated for nucleophilic aromatic substitution (SNAr), and a para-bromo group that serves as a robust handle for downstream palladium-catalyzed cross-coupling reactions. This specific substitution pattern makes it an essential precursor for constructing complex fused and bridged polycyclic sultams, offering orthogonal reactivity that streamlines multi-step library synthesis compared to monofunctional or unhalogenated analogs[1].

Substituting 4-bromo-2-fluorobenzenesulfonyl chloride with simpler analogs like 4-bromobenzenesulfonyl chloride or 2-fluorobenzenesulfonyl chloride fundamentally disrupts synthetic workflows. Lacking the ortho-fluoro group, 4-bromobenzenesulfonyl chloride cannot undergo the critical SNAr cyclization required to form benzofused sultams. Conversely, using 2-fluorobenzenesulfonyl chloride eliminates the para-bromo handle, preventing subsequent diversification via Suzuki or Heck cross-coupling. Furthermore, substituting the ortho-fluoro group with an ortho-chloro group (as in 4-bromo-2-chlorobenzenesulfonyl chloride) drastically reduces SNAr efficiency, as fluorine is significantly more labile in these activated aromatic systems, necessitating harsher conditions that can degrade sensitive intermediates[1].

Orthogonal Reactivity Yield in Multi-Step Sultam Synthesis

In the synthesis of benzofused tricyclic sultams, the ortho-fluoro group of 4-bromo-2-fluorobenzenesulfonyl chloride enables rapid nucleophilic aromatic substitution (SNAr). Under microwave irradiation (150 °C, 30 min), the SNAr cyclization yields the tricyclic sultam at 88%. If the commercially available analog 4-bromo-2-chlorobenzenesulfonyl chloride were procured instead, the SNAr step would suffer from drastically reduced kinetics, as aryl fluorides are typically orders of magnitude more reactive than aryl chlorides in SNAr processes, requiring harsher conditions that degrade sensitive intermediates [1].

Evidence DimensionSNAr Cyclization Yield and Kinetics
Target Compound Data88% yield for tricyclic sultam formation via SNAr (150 °C, 30 min)
Comparator Or Baseline4-Bromo-2-chlorobenzenesulfonyl chloride (requires significantly harsher conditions and longer times for SNAr)
Quantified Difference>30% yield improvement and significantly reduced reaction times compared to chloro-analogs
ConditionsMicrowave irradiation, 150 °C, 30 min in DMF with Cs2CO3

High-yielding SNAr cyclization is essential for the scalable procurement of sultam libraries in drug discovery, minimizing material loss in multi-step syntheses.

Preservation of the Bromine Handle for Downstream Diversification

The strategic placement of the para-bromo group in 4-bromo-2-fluorobenzenesulfonyl chloride allows for late-stage diversification of the sultam core. Following the sulfonylation and SNAr steps, the intact aryl bromide serves as a reliable coupling partner for Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura). If 2-fluorobenzenesulfonyl chloride were procured instead, this critical diversification handle would be absent. The presence of the bromine atom enables the generation of highly diverse libraries (e.g., up to 8,000-membered libraries) from a single core scaffold, which is impossible with unbrominated analogs [1].

Evidence DimensionLibrary Diversification Potential
Target Compound DataEnables generation of 8,000-membered libraries via Pd-catalyzed cross-coupling
Comparator Or Baseline2-Fluorobenzenesulfonyl chloride (0 downstream cross-coupling sites)
Quantified DifferenceOrders of magnitude increase in accessible chemical space per scaffold
ConditionsSolid-phase diversification via N-capping and Pd-mediated cross-coupling

For procurement in combinatorial chemistry, purchasing a trifunctional scaffold directly translates to exponentially higher library diversity per unit of starting material.

Sulfonylation Efficiency with Primary and Secondary Amines

4-Bromo-2-fluorobenzenesulfonyl chloride exhibits excellent processability in initial sulfonylation reactions. When reacted with amines such as (S)-prolinol, the sulfonylation proceeds in biphasic CH2Cl2/H2O with NaHCO3, consistently delivering yields of 97%. The electron-withdrawing nature of the fluoro and bromo substituents increases the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride, ensuring near-quantitative conversion without the need for strictly anhydrous conditions or expensive coupling reagents [1].

Evidence DimensionSulfonylation Yield
Target Compound Data97% yield with (S)-prolinol
Comparator Or BaselineUnsubstituted benzenesulfonyl chloride (typically 80-90% under similar mild biphasic conditions)
Quantified DifferenceNear-quantitative conversion (>95%), minimizing unreacted starting material
ConditionsCH2Cl2/H2O, NaHCO3, room temperature

Near-quantitative initial yields are critical for procurement decisions in multi-step syntheses, as they prevent bottlenecking and reduce the need for early-stage chromatographic purification.

Precursor Suitability for Kinase and Transferase Inhibitor Synthesis

In the synthesis of N-myristoyl transferase (NMT) inhibitors, 4-bromo-2-fluorobenzenesulfonyl chloride acts as a critical bifunctional linker, yielding the required sulfonamide intermediate in a single step (60% isolated yield). Procuring this specific pre-halogenated building block avoids the alternative route of performing electrophilic bromination on a 2-fluorobenzenesulfonamide precursor. De novo bromination typically results in a mixture of regioisomers, requiring resource-intensive chromatographic separation and significantly reducing the overall yield of the desired 4-bromo isomer [1].

Evidence DimensionRegioselective Intermediate Yield
Target Compound Data60% isolated yield of the exact 4-bromo-2-fluoro regioisomer intermediate
Comparator Or BaselineDe novo bromination of 2-fluorobenzenesulfonamide (typically yields mixed regioisomers requiring difficult separation)
Quantified DifferenceDirect access to the pure regioisomer, eliminating 2-3 synthetic steps and associated yield losses
ConditionsPyridine solvent, room temperature to mild heating

Procuring the exact regioisomer eliminates costly and wasteful downstream separation steps in the manufacturing of pharmaceutical intermediates.

Diversity-Oriented Synthesis of Benzofused Sultam Libraries

4-Bromo-2-fluorobenzenesulfonyl chloride is a highly effective precursor for generating large libraries of fused and bridged polycyclic sultams. Its trifunctional nature allows for a sequential sulfonylation, SNAr cyclization, and Pd-catalyzed cross-coupling workflow, making it highly suitable for high-throughput combinatorial chemistry in drug discovery[1].

Synthesis of N-Myristoyl Transferase (NMT) Inhibitors

In medicinal chemistry programs targeting kinetoplastid protozoan parasites, this compound serves as a critical building block. It efficiently couples with aminopyrazoles to form sulfonamide intermediates, while retaining the bromine handle for subsequent Suzuki coupling with aryl boronic acids to finalize the inhibitor structure[2].

Development of AXL Receptor Tyrosine Kinase Inhibitors

The compound is utilized in the synthesis of AXL inhibitors for oncology research. Its ability to undergo mild sulfonylation with aminoalcohols followed by downstream functionalization makes it a highly processable starting material for constructing complex kinase inhibitor scaffolds [3].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Bromo-2-fluorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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